molecular formula C6H9NO3 B1218571 N-Methacryloylglycine CAS No. 23578-45-2

N-Methacryloylglycine

Cat. No. B1218571
Key on ui cas rn: 23578-45-2
M. Wt: 143.14 g/mol
InChI Key: BOURDYMMTZXVRY-UHFFFAOYSA-N
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Patent
US04455366

Procedure details

In a mixture composed of 80 g (2.0 mol) of sodium hydroxide, 400 ml of water and 4 ml of nitrobenzene was dissolved with stirring 150 g (2.0 mol) of glycine and the mixture was cooled to 0° C. To the aqueous solution, there were simultaneously added dropwise 230 g (2.2 mol) of methacrylic chloride and an aqueous solution containing 96 g (2.4 mol) of sodium hydroxide dissolved in 200 ml of water. After the completion of the reaction, 800 ml of acetonitrile was added to the reaction solution and the mixture was then acidified by adding 160 ml of concentrated hydrochloric acid. 1 liter of acetonitrile was further added to extract and the acetonitrile layer was separated. The acetonitrile solution was concentrated and the crystals thus deposited were collected and recrystallized from ethyl acetate to obtain 117 g of N-methacryloyl glycine.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
150 g
Type
reactant
Reaction Step Four
Quantity
230 g
Type
reactant
Reaction Step Five
Quantity
96 g
Type
reactant
Reaction Step Six
Quantity
160 mL
Type
reactant
Reaction Step Seven
Name
Quantity
200 mL
Type
solvent
Reaction Step Eight
Name
Quantity
400 mL
Type
solvent
Reaction Step Nine
Quantity
1 L
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N+](C1C=CC=CC=1)([O-])=O.[NH2:12][CH2:13][C:14]([OH:16])=[O:15].[C:17](Cl)(=[O:21])[C:18]([CH3:20])=[CH2:19].Cl>O.C(#N)C>[C:17]([NH:12][CH2:13][C:14]([OH:16])=[O:15])(=[O:21])[C:18]([CH3:20])=[CH2:19] |f:0.1|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Four
Name
Quantity
150 g
Type
reactant
Smiles
NCC(=O)O
Step Five
Name
Quantity
230 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Step Six
Name
Quantity
96 g
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
160 mL
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Ten
Name
Quantity
1 L
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
ADDITION
Type
ADDITION
Details
was added to the reaction solution
EXTRACTION
Type
EXTRACTION
Details
to extract
CUSTOM
Type
CUSTOM
Details
the acetonitrile layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
The acetonitrile solution was concentrated
CUSTOM
Type
CUSTOM
Details
the crystals thus deposited were collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 117 g
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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